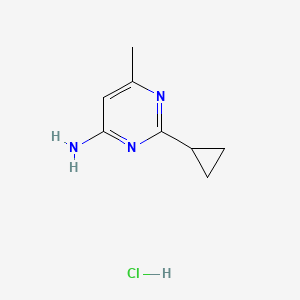![molecular formula C18H25ClN2O2 B2792470 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide CAS No. 2415488-76-3](/img/structure/B2792470.png)
3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide, also known as CPP-115, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been found to have a range of pharmacological effects. In
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide involves the inhibition of GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. By increasing the levels of GABA, 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide can reduce the excitability of neurons, which can have a range of pharmacological effects.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide has been found to have a range of biochemical and physiological effects, including the reduction of seizure activity in animal models of epilepsy, the reduction of drug-seeking behavior in animal models of addiction, and the modulation of anxiety-like behavior in animal models of anxiety. These effects are thought to be mediated by the increase in GABA levels in the brain, which can reduce neuronal excitability and modulate the activity of other neurotransmitter systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide for lab experiments is its high potency and selectivity as a GABA aminotransferase inhibitor. This makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, one limitation of 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide is its lack of selectivity for GABA aminotransferase over other enzymes that are involved in GABA metabolism. This can make it difficult to interpret the specific effects of 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide on GABA levels in the brain.
Orientations Futures
There are several future directions for research on 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide, including the development of more selective GABA aminotransferase inhibitors, the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide and its potential limitations as a research tool.
Conclusion:
In conclusion, 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its high potency and selectivity as a GABA aminotransferase inhibitor make it a useful tool for studying the role of GABA in various physiological and pathological processes. However, further research is needed to fully understand its biochemical and physiological effects and its potential limitations as a research tool.
Méthodes De Synthèse
The synthesis method for 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide involves the reaction of 3-chloroaniline with oxan-4-yl pyrrolidine-3-carboxylic acid, followed by the addition of propionyl chloride. The resulting product is then purified by column chromatography to obtain 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide in its pure form. This synthesis method has been optimized to produce high yields of 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide with high purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. It has been found to be a potent inhibitor of GABA aminotransferase, which is an enzyme that plays a key role in the metabolism of GABA, a neurotransmitter that is involved in the regulation of neuronal activity. By inhibiting GABA aminotransferase, 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide increases the levels of GABA in the brain, which can have a range of pharmacological effects.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c19-15-3-1-2-14(12-15)4-5-18(22)20-16-6-9-21(13-16)17-7-10-23-11-8-17/h1-3,12,16-17H,4-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZMCEZRDIMJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC(=CC=C2)Cl)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


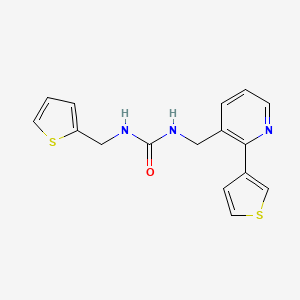
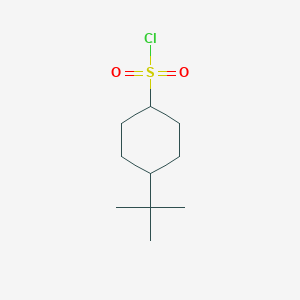
![8-(4-fluorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792390.png)
![1-[(2-Methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2792392.png)
![2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2792397.png)
![Methyl 2-chloro-5-{[cyclobutyl(2-hydroxyethyl)amino]methyl}pyridine-3-carboxylate](/img/structure/B2792398.png)

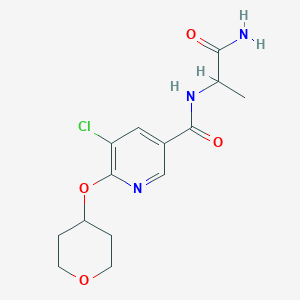
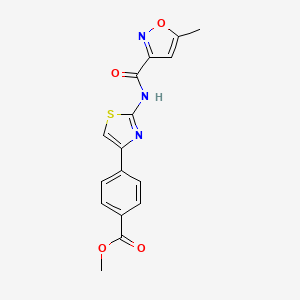
![N-(3,4-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2792402.png)
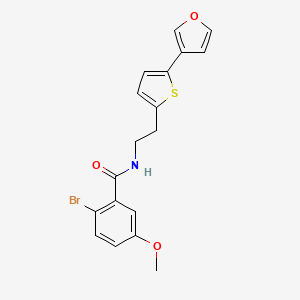
![N-{4-[5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2792406.png)
